Cas no 14301-09-8 (Benzenamine,N,N-dimethyl-4-(2-phenylethyl)-)

14301-09-8 structure
Product name:Benzenamine,N,N-dimethyl-4-(2-phenylethyl)-
Benzenamine,N,N-dimethyl-4-(2-phenylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,N,N-dimethyl-4-(2-phenylethyl)-
- 4-dimethylaminobibenzyl
- N,N-dimethyl-4-(2-phenylethyl)aniline
- N,N-Dimethyl-4-(2-phenylethyl)benzenamine
- p-Phenethyl-N,N-dimethylaniline
- SCHEMBL10534118
- DTXSID50162288
- Benzenamine, N,N-dimethyl-4-(2-phenylethyl)-
- 14301-09-8
-
- Inchi: InChI=1S/C16H19N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,8-9H2,1-2H3
- InChI Key: YVKSFPDFFIXAES-UHFFFAOYSA-N
- SMILES: CN(C)C1C=CC(CCC2C=CC=CC=2)=CC=1
Computed Properties
- Exact Mass: 225.152
- Monoisotopic Mass: 225.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Density: 1.019
- Boiling Point: 328.4°Cat760mmHg
- Flash Point: 133.7°C
- Refractive Index: 1.59
Benzenamine,N,N-dimethyl-4-(2-phenylethyl)- Related Literature
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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4. Book reviews
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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